![molecular formula C12H9Cl3N2O2 B2674307 4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one CAS No. 875164-09-3](/img/structure/B2674307.png)
4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one” is a chemical compound with the empirical formula C12H9Cl3N2O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C (Cl)=C (Cl)C=NN1CCOC2=CC=C (Cl)C=C2 . The InChI key for this compound is CJRGJMNLFFPNSG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 319.57 . More detailed physical and chemical properties are not available in the search results .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Studies have focused on the synthesis and reactions of pyridine carbonitrile derivatives, including those related to the compound of interest. These derivatives demonstrate promising antimicrobial and antioxidant activities. For instance, the synthesis of new pyridine carbonitrile derivatives has shown that some of these compounds exhibit significant antimicrobial properties against various pathogens (H. H, Sayed, M. E., Flefel, M. A, Abd, El-Fattah, I. W., El-Sofany, A. Hassan, 2015).
Anticancer and Antiangiogenic Properties
Research into the derivatives of pyridazinone has uncovered compounds with significant anticancer, antiangiogenic, and antioxidant activities. A series of new derivatives were synthesized and characterized, demonstrating inhibitory effects on various human cancer cell lines, including liver, breast, and leukemia. Certain compounds among these derivatives have shown potential as antiangiogenic agents against key cytokines involved in tumor progression, indicating their promise for therapeutic applications in cancer treatment (V. T. Kamble, Ajay S. Sawant, S. S. Sawant, Parshuram M. Pisal, R. Gacche, S. Kamble, V. Kamble, 2015).
Herbicidal Activities
The pyridazinone scaffold has also been explored for its herbicidal activities. Substituted pyridazinone compounds have been studied for their ability to inhibit the Hill reaction and photosynthesis in plants, providing a basis for their phytotoxicity and potential use as herbicides. This research highlights the versatility of the compound in developing new herbicides with specific modes of action (J. L. Hilton, A. Scharen, J. St. John, D. Moreland, K. Norris, 1969).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2/c13-8-1-3-9(4-2-8)19-6-5-17-12(18)11(15)10(14)7-16-17/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGJMNLFFPNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one | |
CAS RN |
875164-09-3 |
Source


|
| Record name | 4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)
![5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2674228.png)
![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2674229.png)
![2-Amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2674230.png)
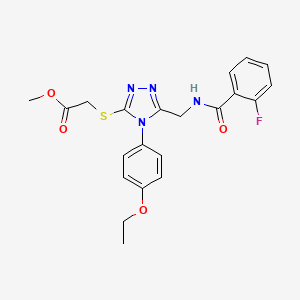
![N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide](/img/structure/B2674234.png)
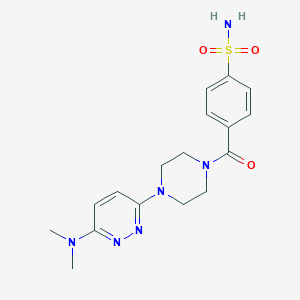
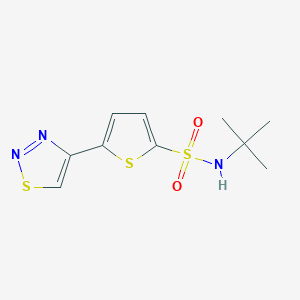
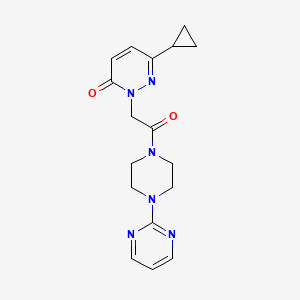
![1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane](/img/structure/B2674239.png)
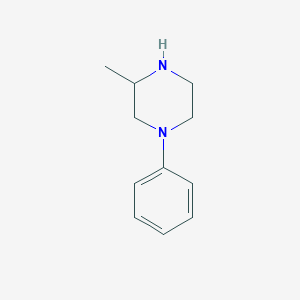
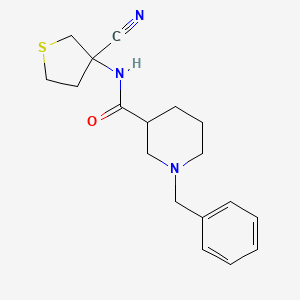
![Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2674245.png)